

Application Notes and Protocols for NNC 11-1607 in Slice Electrophysiology Studies

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Compound of Interest

Compound Name: Nnc 11-1607

Cat. No.: B15623797

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Introduction

NNC 11-1607 is a potent and selective agonist for the M1 and M4 muscarinic acetylcholine receptors (mAChRs).^[1] These receptors are pivotal in regulating neuronal excitability, synaptic plasticity, and cognitive processes. Their dysfunction has been implicated in various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. These application notes provide detailed protocols and theoretical background for utilizing **NNC 11-1607** in acute brain slice electrophysiology studies to investigate its effects on neuronal and synaptic function.

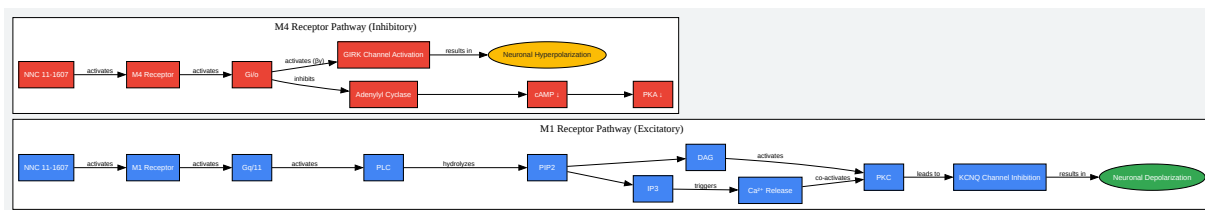
Mechanism of Action and Signaling Pathways

NNC 11-1607, as a dual M1/M4 receptor agonist, modulates distinct downstream signaling cascades that can have opposing effects on neuronal activity.

- **M1 Receptor Signaling:** M1 receptors primarily couple to Gq/11 G-proteins. Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events culminate in the modulation of various ion channels, typically leading to neuronal depolarization and increased excitability. A key target is the inhibition of KCNQ (M-

current) potassium channels, which reduces the afterhyperpolarization following action potentials.

- **M4 Receptor Signaling:** In contrast, M4 receptors are coupled to Gi/o G-proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Additionally, the $\beta\gamma$ subunits of the Gi/o protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels. These actions generally lead to a hyperpolarization of the neuronal membrane and a decrease in neuronal excitability, resulting in an overall inhibitory effect.



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Signaling pathways of M1 and M4 muscarinic receptors activated by **NNC 11-1607**.

Quantitative Data

The following tables summarize the pharmacological and electrophysiological properties of **NNC 11-1607** and the representative M1/M4 agonist, xanomeline.

Receptor Subtype	NNC 11-1607 Binding Affinity (pKi)
M1	8.6[2]
M2	8.2[3]
M3	Not Reported
M4	Not Reported
M5	Not Reported

Parameter	Agonist	Concentration	Brain Region	Cell Type	Effect	Reference
Neuronal Excitability	Xanomeline	300 nM	Prefrontal Cortex	Layer 6 Pyramidal Neurons	Increased optogenetically-evoked ACh responses	[4]
Synaptic Transmission	Xanomeline	300 nM	Prefrontal Cortex	Layer 6 Pyramidal Neurons	Enhanced nicotinic component of ACh response	[4]
Spontaneous Firing	M1 Agonist	-	Hippocampus (CA1)	Pyramidal Neurons & Interneurons	Increased spontaneous spike rates	[5]
Intrinsic Excitability	M1 Agonist	-	Hippocampus (CA1)	Pyramidal Neurons & Interneurons	Increased intrinsic excitability	[5]
Glutamate Release	M4 Agonist	-	Hippocampus (CA1)	Schaffer Collateral Pathway	Inhibited glutamate release	[5]
Long-Term Potentiation (LTP)	M4 PAM (VU10010)	5 μ M	Striatum	Direct Pathway Spiny Projection Neurons	Blocked D1 receptor-dependent LTP	[6]

Long-Term Depression (LTD)	M4 PAM (VU10010)	5 μ M	Striatum	Direct Pathway Spiny Projection Neurons	Promoted LTD induction	[6]
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Experimental Protocols

Protocol 1: Acute Brain Slice Preparation

This protocol describes the preparation of acute brain slices suitable for electrophysiological recordings.

Materials:

- Rodent (mouse or rat)
- Anesthetic (e.g., isoflurane or injectable ketamine/xylazine)
- Surgical tools: scissors, forceps, scalpel
- Vibrating microtome (vibratome)
- Carbogen gas (95% O₂ / 5% CO₂)
- Ice-cold slicing solution (see ACSF formulations)
- Recovery chamber
- Artificial cerebrospinal fluid (ACSF) for recovery and recording (see ACSF formulations)

Procedure:

- Anesthetize the animal according to approved institutional protocols.
- Perform transcardial perfusion with ice-cold, carbogenated slicing ACSF to clear blood and cool the brain.

- Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogenated slicing ACSF.
- Isolate the brain region of interest (e.g., hippocampus, prefrontal cortex, striatum).
- Mount the brain tissue onto the vibratome stage using cyanoacrylate glue.
- Submerge the tissue in the vibratome buffer tray filled with ice-cold, carbogenated slicing ACSF.
- Cut slices to the desired thickness (typically 250-400 μm).
- Transfer the slices to a recovery chamber containing ACSF heated to 32-34°C and continuously bubbled with carbogen.
- Allow slices to recover for at least 1 hour before transferring to the recording chamber at room temperature.

Protocol 2: Whole-Cell Patch-Clamp Recording

This protocol outlines the procedure for performing whole-cell patch-clamp recordings from neurons in acute brain slices to assess the effects of **NNC 11-1607** on intrinsic excitability and synaptic transmission.

Materials:

- Prepared acute brain slices
- Upright microscope with DIC optics
- Micromanipulators
- Patch-clamp amplifier and data acquisition system
- Borosilicate glass capillaries for patch pipettes
- Pipette puller
- Recording ACSF (see formulations)

- Intracellular solution (see formulations)
- **NNC 11-1607** stock solution (e.g., in DMSO or water)

Procedure:

- Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated recording ACSF at a rate of 2-3 ml/min.
- Identify the target neuron using the microscope optics.
- Pull a patch pipette from a borosilicate glass capillary to a resistance of 3-6 M Ω when filled with intracellular solution.
- Fill the pipette with the appropriate intracellular solution and mount it on the pipette holder.
- Under visual guidance, approach the target neuron with the patch pipette and apply positive pressure.
- Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance (G Ω) seal.
- Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
- Allow the cell to stabilize for several minutes before starting recordings.
- Record baseline neuronal activity (e.g., resting membrane potential, input resistance, firing pattern in response to current injections, spontaneous or evoked synaptic currents).
- Apply **NNC 11-1607** to the bath via the perfusion system at the desired final concentration (a concentration range of 100 nM to 10 μ M is a reasonable starting point based on data from similar compounds).
- Record the changes in neuronal properties in the presence of **NNC 11-1607**.
- To study synaptic transmission, use a stimulating electrode to evoke postsynaptic currents (EPSCs or IPSCs) and assess the effect of **NNC 11-1607** on their amplitude and kinetics.

ACSF and Intracellular Solution Formulations

Solution Type	NaCl (mM)	KCl (mM)	NaH ₂ PO ₄ (mM)	NaHCO ₃ (mM)	Glucose (mM)	CaCl ₂ (mM)	MgSO ₄ (mM)	Other
Slicing ACSF	125	2.5	1.25	26	25	0.5	7	NMDG (92mM), , HEPES (20mM), , Thiourea (2mM), Na-ascorbate (5mM), Na-pyruvate (3mM)
Recording ACSF	126	2.5	1.25	26	10	2	2	
Intracellular (K-Gluconate)	-	4	-	-	-	-	-	K-Gluconate (130mM), HEPES (10mM), , EGTA (0.3mM), , Na ₂ -phosphocreatine

(10mM)

,

MgATP

(4mM),

Na²-

GTP

(0.3mM

),

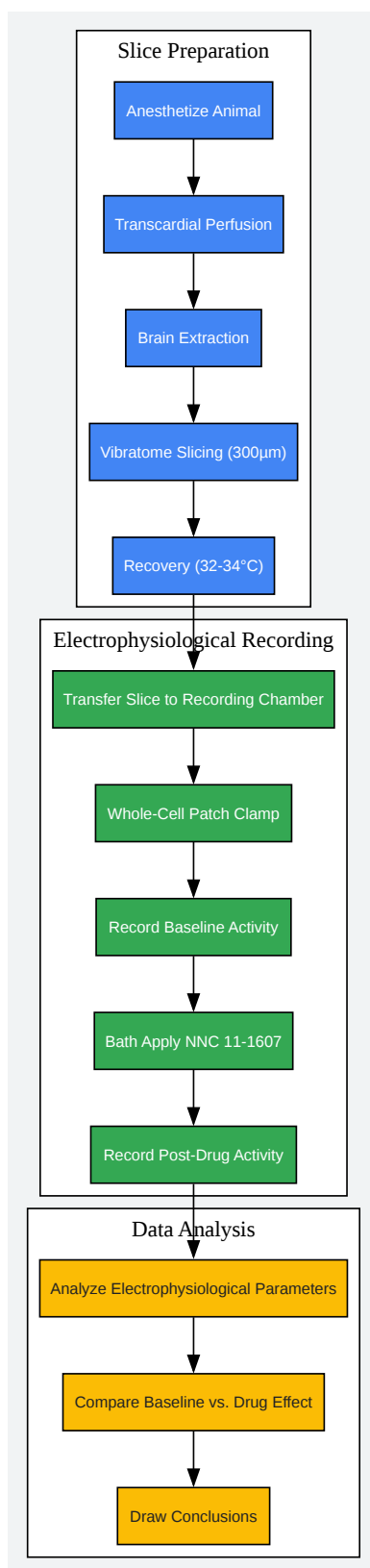
Biocytin

(0.2%)

Note: The pH of all solutions should be adjusted to 7.3-7.4 and the osmolarity to 290-310 mOsm.

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for a slice electrophysiology experiment designed to test the effect of **NNC 11-1607** on neuronal excitability.



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